3-(2,5-Difluorophényl)phénol

Vue d'ensemble

Description

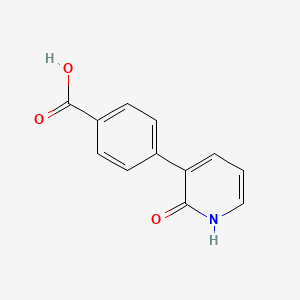

“3-(2,5-Difluorophenyl)phenol” is a chemical compound with the linear formula C12H8F2O . It has a molecular weight of 206.19 . It is a phenol derivative that contains difluorophenyl groups. It is an important intermediate, mainly used in the synthesis of liquid crystal materials and antifungal agents .

Molecular Structure Analysis

The molecular structure of “3-(2,5-Difluorophenyl)phenol” consists of a phenol group attached to a difluorophenyl group . The InChI code for this compound is 1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H .Physical And Chemical Properties Analysis

The physical properties of “3-(2,5-Difluorophenyl)phenol” include a melting point of 91-93°C, boiling point of 377.9°C, and a density of 1.312 g/cm3 at 25°C. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol.Applications De Recherche Scientifique

Production de polymères conducteurs

En raison de sa structure phénolique, le 3-(2,5-Difluorophényl)phénol peut être utilisé comme bloc de construction pour les polymères conducteurs. Ces polymères ont des applications dans divers domaines, y compris l'électronique et la science des matériaux .

Propriétés antioxydantes

Ce composé s'est avéré prometteur comme antioxydant. Les antioxydants sont essentiels dans diverses industries, y compris la conservation des aliments et les produits pharmaceutiques, pour prévenir l'oxydation et prolonger la durée de conservation .

Absorbants ultraviolets

La capacité du This compound à absorber la lumière ultraviolette en fait un candidat pour une utilisation dans des formulations de protection UV. Ces formulations sont essentielles dans des produits allant des crèmes solaires aux revêtements protecteurs .

Ignifugeants

Une autre application importante se trouve dans le développement d'ignifugeants. La structure du composé contribue à la stabilité thermique et à la résistance au feu des matériaux, ce qui le rend utile pour améliorer la sécurité de divers produits de consommation .

Safety and Hazards

Orientations Futures

Pyrazole and its derivatives, which include “3-(2,5-Difluorophenyl)phenol”, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . Therefore, this compound and its derivatives could be further studied for potential applications in medicine and other fields .

Mécanisme D'action

Target of Action

It is known that phenolic compounds, which include 3-(2,5-difluorophenyl)phenol, often interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can also dissolve tissue on contact via proteolysis .

Biochemical Pathways

Phenolic compounds are known to regulate several pathways, including the activation of antioxidant response using the nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (cox-2) and cytokines with the help of nf-kb (nuclear factor-kappa b), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their chemical structure, the food matrix, and the presence of other compounds .

Result of Action

Phenolic compounds are known to have a broad spectrum of biological activities, which can lead to various health benefits .

Analyse Biochimique

Biochemical Properties

3-(2,5-Difluorophenyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-(2,5-Difluorophenyl)phenol and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the concentration of the compound. Additionally, 3-(2,5-Difluorophenyl)phenol can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

The effects of 3-(2,5-Difluorophenyl)phenol on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, 3-(2,5-Difluorophenyl)phenol has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to alterations in gene expression and cellular metabolism. For instance, exposure to 3-(2,5-Difluorophenyl)phenol can result in the upregulation of genes involved in oxidative stress response and detoxification .

Molecular Mechanism

At the molecular level, 3-(2,5-Difluorophenyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-(2,5-Difluorophenyl)phenol can inhibit the activity of certain cytochrome P450 isoforms, thereby affecting the metabolism of other compounds. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,5-Difluorophenyl)phenol can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 3-(2,5-Difluorophenyl)phenol in in vitro studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 3-(2,5-Difluorophenyl)phenol in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in animal models have demonstrated that high doses of 3-(2,5-Difluorophenyl)phenol can cause liver and kidney damage, as well as alterations in blood biochemistry. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects without causing significant toxicity .

Metabolic Pathways

3-(2,5-Difluorophenyl)phenol is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic pathways can influence the overall bioavailability and activity of 3-(2,5-Difluorophenyl)phenol, as well as its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(2,5-Difluorophenyl)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Additionally, binding to proteins such as albumin can affect its distribution and localization within the body. These interactions can influence the pharmacokinetics and pharmacodynamics of 3-(2,5-Difluorophenyl)phenol .

Subcellular Localization

The subcellular localization of 3-(2,5-Difluorophenyl)phenol can impact its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications can direct 3-(2,5-Difluorophenyl)phenol to specific organelles, where it can exert its effects. For example, the presence of specific targeting sequences can facilitate its transport to the mitochondria, influencing mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

3-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHNXSUSYDZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683471 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-63-7 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)

![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)

![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)